N-(2-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
Beschreibung
This compound features a polycyclic pyrido[3,2,1-ij]quinoline core fused with a sulfonamide group at position 9 and a 2-chlorophenyl substituent. The 3-oxo group introduces a ketone functionality, which may influence hydrogen-bonding interactions in biological systems.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c19-15-5-1-2-6-16(15)20-25(23,24)14-10-12-4-3-9-21-17(22)8-7-13(11-14)18(12)21/h1-2,5-6,10-11,20H,3-4,7-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLWZJNQWIXEBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=CC=CC=C4Cl)CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
In vivo, sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Sulfonamides work by inhibiting the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, which is necessary for the production of nucleic acids and the growth of the bacteria .
The pharmacokinetics of sulfonamides generally involve absorption from the gastrointestinal tract, distribution throughout body fluids, metabolism in the liver, and excretion in the urine . The bioavailability of sulfonamides can be influenced by factors such as the drug’s formulation, the presence of food in the stomach, and the pH of the urine .
The action and efficacy of sulfonamides can be influenced by environmental factors such as the pH of the body’s fluids, the presence of other drugs, and the individual’s state of health .
Biologische Aktivität
N-(2-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article will delve into the compound's synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of N-(2-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide typically involves multi-step reactions that incorporate various chemical precursors and reagents. The synthetic route often includes the formation of the pyridoquinoline core followed by sulfonamide attachment. The precise methodology can vary based on the desired yield and purity.
Antitumor Activity
Research indicates that compounds similar to N-(2-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide exhibit significant antitumor properties. For instance:
- In vitro studies have shown that related sulfonamide derivatives can inhibit the growth of various human tumor cell lines such as HL-60 and BGC-823. The mechanisms often involve apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Studies on related compounds have demonstrated:
- Fungicidal Activity : Certain derivatives have shown effective fungicidal activity against pathogens like Botrytis cinerea with EC50 values comparable to established fungicides .
Enzyme Inhibition
N-(2-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide may also act as an inhibitor of specific enzymes:
- Lipase Inhibition : Related compounds have been tested for their ability to inhibit lipases which are crucial in lipid metabolism and thus hold potential for obesity management .
Case Study 1: Antitumor Efficacy
A study conducted on a series of sulfonamides demonstrated that specific structural modifications led to enhanced antitumor activity. Compounds with a 2-chlorophenyl group exhibited superior efficacy against human cancer cell lines compared to their non-substituted counterparts.
Case Study 2: Antimicrobial Testing
In a comparative analysis of various sulfonamides against fungal strains, N-(2-chlorophenyl)-3-oxo derivatives displayed EC50 values indicating strong antifungal properties. These findings suggest that further exploration into this compound could lead to new antifungal agents.
Research Findings Summary
The following table summarizes key findings regarding the biological activities associated with N-(2-chlorophenyl)-3-oxo derivatives:
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Core Heterocycle Modifications
N-(4-bromo-2-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide ()
- Structural Difference : The aryl substituent is 4-bromo-2-methylphenyl instead of 2-chlorophenyl.
- Implications: Bromine’s larger atomic radius and higher electronegativity may enhance hydrophobic interactions or alter binding affinity compared to chlorine.
- Data Gap: No direct biological data are provided, but structural similarities suggest shared synthetic pathways .
N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide ()
- Structural Difference: The core is pyrrolo[3,2,1-ij]quinoline (6-membered ring) instead of pyrido[3,2,1-ij]quinoline (7-membered ring).
- The 3-chloro-2-methylphenyl group may exhibit distinct electronic effects compared to 2-chlorophenyl.
- Data Gap : Molecular weight (390.9 g/mol) and formula (C19H19ClN2O3S) are provided, but physicochemical properties (e.g., solubility, logP) are unspecified .
Functional Group Variations
N-(3-methoxyphenyl)-N-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide ()
- Structural Difference: Tetrahydroquinoxaline core with two ketone groups (2,3-dioxo) and a 3-methoxyphenyl substituent.
- Implications: The quinoxaline core’s planar structure may enhance π-π stacking, while the methoxy group improves solubility via hydrogen bonding. The absence of a fused pyridine ring reduces rigidity.
- Data : Molecular formula (C16H15N3O5S), SMILES, and InChi are documented, but biological activity data are absent .
N1-(3-hydroxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide ()
- Structural Difference : Oxalamide linkage replaces sulfonamide, with a 3-hydroxypropyl chain.
- Implications: The oxalamide group may reduce acidity compared to sulfonamide, altering pharmacokinetics.
Pharmacokinetic and Bioavailability Comparisons
MCC7840 ()
- Structure : N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-1-isopropyl-1H-pyrazole-3-sulfonamide.
- Key Differences: Indacen core instead of pyrido-quinoline; carbamoyl linkage instead of direct sulfonamide.
- Data : Tables 7 and 8 in report PK parameters (e.g., bioavailability, half-life), though specific values are redacted. The indacen core’s lipophilicity likely enhances membrane permeability but may reduce solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
